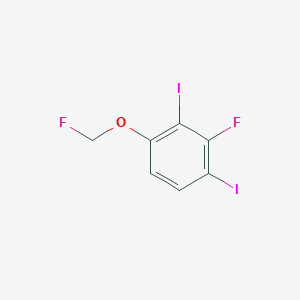

1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of iodine reagents, such as iodine monochloride or molecular iodine, in the presence of a catalyst like copper(I) iodide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield diiodofluorobenzoic acid derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound can be used in the design of radiolabeled molecules for imaging studies. The presence of iodine atoms allows for easy incorporation of radioactive isotopes, making it useful in diagnostic imaging techniques such as positron emission tomography (PET).

Wirkmechanismus

The mechanism by which 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological applications, the compound’s fluorine and iodine atoms can interact with specific molecular targets, allowing for precise imaging or therapeutic effects. The fluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a fluoromethoxy group, resulting in different electronic properties and reactivity.

1-Fluoro-4-iodobenzene: A simpler compound with only one iodine and one fluorine atom, used as a precursor in various organic syntheses.

These comparisons highlight the unique features of this compound, such as its specific substituent pattern and the presence of both fluorine and iodine atoms, which contribute to its distinct chemical behavior and applications.

Biologische Aktivität

1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H5F2I2O

- Molecular Weight : 327.93 g/mol

- IUPAC Name : this compound

The presence of multiple halogen atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that halogenated compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on fluorinated derivatives of 2-deoxy-d-glucose (2-DG) found that these compounds can inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM). The findings suggest that modifications at the C-2 position with halogens can enhance the stability and uptake of these compounds, making them effective at lower doses .

Table 1: Cytotoxic Effects of Halogenated Compounds

| Compound Name | IC50 Value (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | GBM |

| 2-DG (control) | TBD | GBM |

| Halogenated 2-DG Derivatives | Lower than 10 | Various |

Note: TBD = To Be Determined; values are indicative from related studies.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that halogenated compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to increased susceptibility of microbial strains .

Case Studies and Research Findings

-

Case Study on GBM Treatment :

- A recent study evaluated the efficacy of various halogenated derivatives on GBM cells. Results indicated that compounds with iodine and fluorine substitutions showed enhanced cytotoxicity compared to non-halogenated counterparts. This suggests a potential pathway for developing targeted therapies against resistant cancer forms.

-

Antimicrobial Efficacy Study :

- Another investigation assessed the antimicrobial properties of several halogenated compounds, including this compound. The study reported promising results against Gram-positive bacteria, highlighting the compound’s potential as a lead for antibiotic development.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Glycolysis : Similar to other halogenated derivatives, it may inhibit key enzymes involved in glycolysis.

- Membrane Disruption : The presence of halogens may alter the lipophilicity and charge properties of the compound, allowing it to interact effectively with microbial membranes.

Eigenschaften

Molekularformel |

C7H4F2I2O |

|---|---|

Molekulargewicht |

395.91 g/mol |

IUPAC-Name |

3-fluoro-1-(fluoromethoxy)-2,4-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)6(9)7(5)11/h1-2H,3H2 |

InChI-Schlüssel |

CEGSUKPTRVOYBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1OCF)I)F)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.